1-(4-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazino}phenyl)-1-ethanone
Overview
Description
1-(4-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazino}phenyl)-1-ethanone is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazino}phenyl)-1-ethanone typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the piperazine moiety. The final step involves the coupling of these intermediates to form the target compound.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as pyridine.
Formation of Piperazine Moiety: The piperazine moiety is typically synthesized through the reaction of piperazine with an appropriate alkylating agent.
Coupling Reaction: The final coupling reaction involves the reaction of the pyrazole-sulfonyl intermediate with the piperazine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazino}phenyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(4-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazino}phenyl)-1-ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazino}phenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- 4-(9H-fluoren-9-yl)piperazino][1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]methanone
Uniqueness
1-(4-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazino}phenyl)-1-ethanone is unique due to its combination of a pyrazole ring, sulfonyl group, and piperazine moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
IUPAC Name |
1-[4-[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-13-17(12-18-19(13)3)25(23,24)21-10-8-20(9-11-21)16-6-4-15(5-7-16)14(2)22/h4-7,12H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXRAQQSNQCGOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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